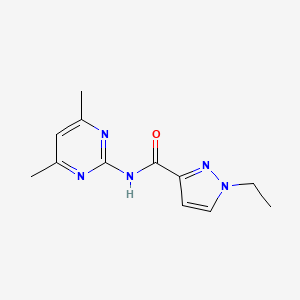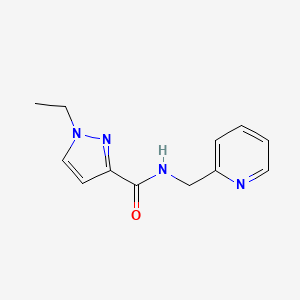
1-ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a pyrazole ring, a pyridine moiety, and an amide functional group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide typically involves the reaction of 1-ethylpyrazole-3-carboxylic acid with pyridin-2-ylmethanamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
1-Ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and neuroprotective properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The exact mechanism of action of 1-ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide is not fully understood. it is believed to form stable complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. These interactions can lead to changes in cellular processes, including the induction of apoptosis in cancer cells and protection against oxidative damage.
Comparaison Avec Des Composés Similaires
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and amide functional group but differ in the rest of the structure.
Pyrazole Derivatives: Compounds like 3-methyl-1-phenyl-1H-pyrazol-5-ol have similar pyrazole rings but different substituents.
Uniqueness: 1-Ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring, pyridine moiety, and amide functional group, which confer distinct chemical reactivity and potential biological activity.
Propriétés
IUPAC Name |
1-ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-16-8-6-11(15-16)12(17)14-9-10-5-3-4-7-13-10/h3-8H,2,9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJJQSNDAVEJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
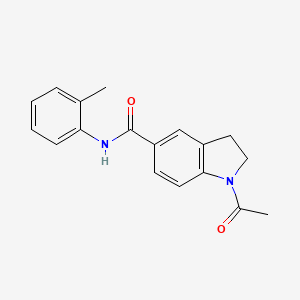
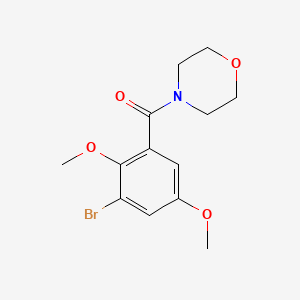
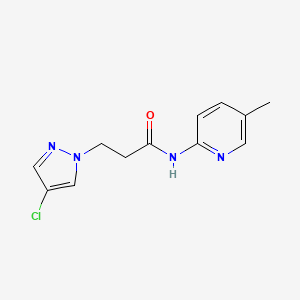


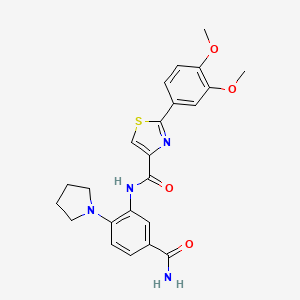
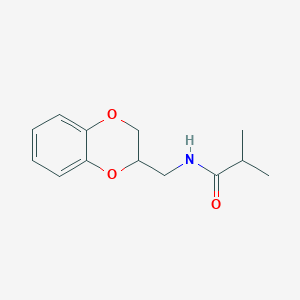
![2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide](/img/structure/B7522030.png)
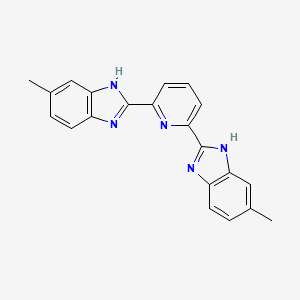
![4-[[4-(4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]-N-phenylbenzamide](/img/structure/B7522038.png)
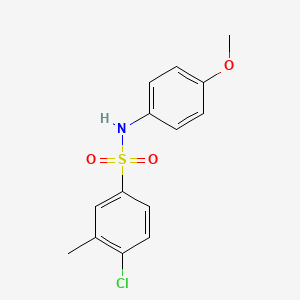
![N-[2-[5-[2-(4-methylphenyl)-1,3-thiazol-4-yl]thiophen-2-yl]ethyl]methanesulfonamide](/img/structure/B7522050.png)

